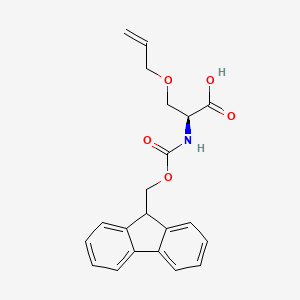

Fmoc-Ser(allyl)-oh

Description

Significance of Protected Amino Acid Building Blocks in Modern Chemical Biology

Protected amino acids are the fundamental units used in the stepwise construction of peptides. altabioscience.com Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). altabioscience.com During peptide synthesis, these groups can react with each other in an uncontrolled manner, leading to unwanted side reactions and the formation of a mixture of products. altabioscience.com To ensure the orderly and specific formation of the desired peptide sequence, temporary "protecting groups" are attached to these reactive sites. thermofisher.com

The protection of the alpha-amino group is crucial to prevent the amino acid from reacting with itself during the coupling process. altabioscience.com Similarly, reactive side chains of certain amino acids must also be protected to prevent branching or other undesired modifications. peptide.com This strategic use of protecting groups allows for the controlled, sequential addition of amino acids, a process known as solid-phase peptide synthesis (SPPS), which has revolutionized biological research by making complex peptides readily accessible. peptide.com

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The field of SPPS, pioneered by R.B. Merrifield, has seen significant evolution in its protecting group strategies. peptide.compeptide.com The initial, and for a long time dominant, strategy was the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. peptide.compeptide.com This method utilizes the acid-labile Boc group for temporary protection of the Nα-amine and acid-labile benzyl-based groups for more permanent side-chain protection. peptide.com While successful, this strategy often requires the use of harsh acids, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the solid support and removal of side-chain protecting groups. peptide.comiris-biotech.de

A major advancement came with the introduction of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. peptide.combachem.com The Fmoc group, introduced by Carpino and Han in 1970, is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). thermofisher.compeptide.com This is in stark contrast to the acidic conditions required for Boc removal. thermofisher.com The side-chain protecting groups in this strategy, such as tBu, are acid-labile and are removed at the final stage with an acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This "orthogonality"—the ability to remove different classes of protecting groups under distinct chemical conditions without affecting others—provides greater flexibility and has made the Fmoc/tBu strategy the most widely used method in modern SPPS. bachem.comiris-biotech.deaurigeneservices.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEBKKIRUYSHKY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of Fmoc Ser Allyl Oh Building Blocks

Methodologies for the Chemical Synthesis of Fmoc-Ser(allyl)-OH

The synthesis of this compound involves strategic selection of precursors and carefully controlled reaction pathways to ensure high purity and yield.

The primary precursor for the synthesis is Fmoc-L-serine (Fmoc-Ser-OH). nih.gov The synthesis strategy involves the protection of the side-chain hydroxyl group of serine with an allyl group. This is typically achieved by reacting Fmoc-Ser-OH with an allyl-containing reagent.

A common pathway involves the conversion of Fmoc-Ser-OH to its allyl ester, followed by selective deprotection and subsequent re-protection of the side-chain. For instance, a multi-step synthesis can be employed starting from commercially available Fmoc-Ser(tBu)-OH. This precursor is first converted to its allyl ester. Subsequently, the tert-butyl ether is deprotected using trifluoroacetic acid (TFA), and the resulting primary alcohol is then protected as the TBS (t-butyldimethylsilyl) ether. Finally, the allyl ester is cleaved to yield the desired Fmoc-protected serine with a protected side-chain. nih.gov While this example illustrates a pathway to a silyl-protected serine, a similar logic of protection and deprotection steps is applied to introduce the allyl group onto the side-chain.

Another approach starts with the inexpensive Fmoc-Ser-OH and prepares a precursor, Fmoc-Se(PMB)-Sec-OAll, in three steps. nih.gov The final step in this particular synthesis, an allyl deprotection, is optimized to prevent the partial removal of the Fmoc group. nih.gov

The allyl protecting group is advantageous because it is stable under the conditions used for both Fmoc and Boc deprotection but can be selectively removed using a palladium catalyst. peptide.com This orthogonality is crucial for complex peptide synthesis strategies, such as side-chain cyclization or modification. peptide.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

For example, in the Seyferth-Gilbert homologation, a reaction used in the synthesis of related amino acid derivatives, changing the base from potassium carbonate to cesium carbonate significantly increased the yield. nih.gov Further optimization by adding an additional equivalent of the base after a certain reaction time drove the reaction to higher conversion and yield. nih.gov Temperature control is also vital; running reactions at lower temperatures can sometimes improve enantiomeric excess, although it may lead to lower conversion rates. nih.gov

In other related syntheses, the duration of the reaction has been shown to be a critical factor. For instance, extending the reaction time for loading Fmoc-Ser-OAll onto a resin from 1 hour to 24 hours and increasing the temperature resulted in a significantly improved loading capacity. rsc.org The choice of solvent can also influence the outcome of the synthesis, with factors like substrate solubility and potential for side reactions being important considerations. scielo.br

Microwave-assisted synthesis has also been explored to improve yields and shorten reaction times in related glycosylation reactions of Fmoc-Ser-OH. nih.gov In these studies, the amount of Lewis acid catalyst and the duration of microwave irradiation were optimized to achieve higher yields while avoiding the formation of side products. nih.gov

Precursor Selection and Reaction Pathways

Spectroscopic and Chromatographic Characterization in Research Settings

The structural integrity and purity of synthesized this compound are confirmed using a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound. rsc.org Proton NMR (¹H NMR) provides information about the different types of protons and their neighboring environments, while Carbon-13 NMR (¹³C NMR) confirms the carbon framework of the molecule. Specific chemical shifts and coupling constants are characteristic of the Fmoc group, the serine backbone, and the allyl side-chain, allowing for unambiguous identification. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the desired product has been formed. nih.govrsc.org Techniques like Electrospray Ionization (ESI-MS) are commonly employed to obtain the mass-to-charge ratio of the molecule, which should match the calculated molecular weight of this compound (367.41 g/mol ). nih.govchemimpex.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. chemimpex.com Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is passed through a column with a nonpolar stationary phase. The retention time of the compound is a characteristic property, and the presence of a single, sharp peak indicates a high degree of purity (typically ≥98%). chemimpex.comnih.gov Chiral HPLC can also be used to determine the enantiomeric excess (ee) of the product, ensuring that the stereochemistry of the L-serine has been preserved throughout the synthesis. nih.gov

Optical Rotation: The specific optical rotation of the compound, measured using a polarimeter, is another important parameter for confirming its stereochemical purity. For Fmoc-L-Ser(allyl)-OH, a specific rotation value is expected, which helps to verify the enantiomeric integrity of the final product. chemimpex.com

Infrared (IR) Spectroscopy: While not as detailed as NMR, IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the carbonyl groups of the carbamate (B1207046) and carboxylic acid, and the C=C bond of the allyl group.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability for use as a high-quality building block in peptide synthesis. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonym | Fmoc-L-Ser(allyl)-OH chemimpex.com |

| CAS Number | 704910-17-8 nih.gov |

| Molecular Formula | C₂₁H₂₁NO₅ nih.gov |

| Molecular Weight | 367.41 g/mol chemimpex.com |

| Appearance | White powder or solid chemimpex.com |

| Purity (HPLC) | ≥ 98% chemimpex.com |

| Optical Rotation [α]D²⁰ | -14.8 ± 2° (c=1 in MeOH) chemimpex.com |

Orthogonal Protecting Group Chemistry and Deprotection Strategies

Principles of Orthogonality in Fmoc-Based Peptide Synthesis

In the context of Fmoc-based peptide synthesis, orthogonality refers to the use of protecting groups that can be cleaved by different mechanisms. iris-biotech.denih.gov The standard Fmoc/tBu strategy is a prime example of a two-dimensional orthogonal system. csic.es The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), while tBu-based side-chain protecting groups are stable to these conditions but are readily removed by strong acids like trifluoroacetic acid (TFA). biosynth.comwikipedia.orgwikipedia.org

The introduction of a third dimension of orthogonality, often involving the allyl protecting group, significantly expands the complexity of peptides that can be synthesized. google.com Allyl-based protecting groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu cleavage. google.comiris-biotech.de Instead, they are selectively removed by a specific catalyst, typically a palladium(0) complex. iris-biotech.deacs.org This three-dimensional orthogonal strategy, employing Fmoc, tBu, and allyl protecting groups, is instrumental in the synthesis of complex peptides such as cyclic peptides, branched peptides, and glycopeptides. google.com

The following table summarizes the orthogonality of common protecting groups in peptide synthesis:

| Protecting Group | Cleavage Condition | Orthogonal To |

| Fmoc | Base (e.g., 20% Piperidine in DMF) | tBu, Allyl, Boc |

| tBu | Acid (e.g., TFA) | Fmoc, Allyl |

| Allyl | Pd(0) catalyst | Fmoc, tBu |

| Boc | Strong Acid (e.g., TFA) | Fmoc |

Palladium-Catalyzed Cleavage of the Allyl Protecting Group

The removal of the allyl protecting group is achieved under mild and neutral conditions through palladium-catalyzed allylic substitution. google.comcolab.ws This method is highly selective and does not affect other protecting groups commonly used in Fmoc-based SPPS. google.com

The most common catalyst for allyl deprotection is a palladium(0) complex, with tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, being widely used. google.comgoogle.com This catalyst is typically used in a solvent such as chloroform (B151607), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). google.com The catalytic cycle involves the formation of a π-allyl palladium complex, which is then susceptible to nucleophilic attack.

Various ligands have been investigated to modulate the activity and stability of the palladium catalyst. Phosphine ligands are common, but their sensitivity to air and moisture can be a drawback. researchgate.net Other catalytic systems, including those based on ruthenium, have also been explored for allylic substitution. Recent research has also focused on developing more robust and reusable heterogeneous palladium catalysts. researchgate.net

A typical catalytic system for allyl deprotection in SPPS might consist of:

Catalyst: Pd(PPh₃)₄

Solvent: CHCl₃ or a mixture like THF:DMSO:0.5M HCl (2:2:1) google.com

Scavenger/Acceptor: A nucleophile to trap the allyl group.

For the palladium-catalyzed deprotection to proceed efficiently, a nucleophilic "allyl scavenger" or acceptor must be present in the reaction mixture. google.com The role of the scavenger is to irreversibly trap the allyl group from the π-allyl palladium intermediate, thereby driving the reaction to completion and regenerating the active Pd(0) catalyst.

A variety of scavengers have been successfully employed, each with its own advantages. Common scavengers include:

Morpholine google.com

N-methylmorpholine (NMM) google.com

Dimedone google.com

N,N'-dimethylbarbituric acid google.com

Pyrrolidine google.com

Amine-borane complexes rsc.org

The choice of scavenger can influence the reaction kinetics and the cleanliness of the deprotection. For example, the combination of Pd(PPh₃)₄ with N-methylmorpholine and acetic acid in a chloroform solvent has been shown to be an effective and soluble catalytic system suitable for automated peptide synthesis. google.com The scavenger prevents side reactions, such as the formation of N-allyl peptides, which could occur if the allyl cation were to be trapped by the deprotected amine on the peptide. rsc.org

Reaction Kinetics and Efficiency in Solid-Phase Environments

The efficiency and rate of the allyl group removal from a serine residue on a solid support are influenced by several factors. The reaction kinetics are diffusion-controlled, meaning the rate at which reagents penetrate the resin matrix significantly impacts the reaction time and completeness. peptide.com Resins with good swelling properties, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene, facilitate faster and more efficient deprotection by allowing better access of the catalyst and scavenger to the peptide-resin core. google.com

The deprotection is typically achieved through palladium(0)-catalyzed allyl transfer to a scavenger nucleophile. The choice of catalyst, scavenger, and solvent system all play a crucial role. While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst. researchgate.net The efficiency of the deprotection is also dependent on the choice of scavenger. A variety of scavengers have been investigated, with phenylsilane (B129415) (PhSiH₃) being an effective and widely used option that drives the reaction to completion under neutral conditions. researchgate.net

The reaction is generally performed in solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The kinetics can be influenced by temperature, with elevated temperatures sometimes used to increase the deprotection rate, although this must be balanced against potential side reactions. ub.edu In solid-phase synthesis, monitoring the completion of the deprotection reaction is crucial. Incomplete removal of the allyl group will lead to deletion sequences in the final peptide product.

Chemoselectivity and Compatibility with Other Protecting Groups

The allyl protecting group demonstrates excellent chemoselectivity, a critical feature for its use in orthogonal synthesis strategies. It remains stable under the conditions used to remove many other common protecting groups. google.com

Key Compatibilities of the Allyl Group:

| Protecting Group | Typical Deprotection Reagent | Allyl Group Stability | Citation |

| Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable | google.compeptide.com |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | Stable | google.comchempep.com |

| tBu (tert-butyl) | Trifluoroacetic acid (TFA) | Stable | peptide.comthieme-connect.de |

| Trt (Trityl) | Dilute TFA, Acetic Acid | Stable | thieme-connect.de |

| Mmt (4-methoxytrityl) | 1% TFA in DCM | Stable | biotage.com |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine (B178648) in DMF | Stable | |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | Stable |

This high degree of orthogonality allows for the selective deprotection of the serine side chain for various applications, such as on-resin cyclization, branching, or the introduction of modifications like phosphorylation or glycosylation, without affecting the integrity of the rest of the peptide. mdpi.com For instance, a peptide can be synthesized with an Fmoc-protected N-terminus, tBu-protected side chains, and an allyl-protected serine. The Fmoc group can be removed iteratively for chain elongation. Subsequently, the allyl group can be selectively removed to modify the serine side chain, and finally, the tBu groups are removed during the final cleavage from the resin. peptide.com

Development of Automated Allyl Deprotection Protocols

The advantages of allyl protection have driven the development of automated protocols for its removal, particularly in the context of modern microwave-assisted peptide synthesizers. biotage.comgoogle.com Automation offers improved reproducibility, efficiency, and throughput.

Automated synthesizers can be programmed to perform the multi-step deprotection process, which includes:

Washing the peptide-resin to remove residual solvents from previous steps.

Introducing the palladium catalyst and scavenger solution.

Incubating the reaction for a predetermined time, sometimes with microwave irradiation to accelerate the process. biotage.com

Thoroughly washing the resin to remove all traces of the palladium catalyst and scavenger, which is critical as residual palladium can interfere with subsequent coupling reactions.

The development of soluble organopalladium catalysts has been a significant advancement for automated deprotection. google.com These catalysts are more easily handled and delivered by automated systems compared to heterogeneous catalysts. Protocols have been optimized for various solid supports, including polystyrene and PEG-based resins. google.com

The integration of allyl deprotection into automated synthesis workflows has been particularly valuable for the production of complex peptides like cyclic peptides. researchgate.netgoogle.com For example, in the synthesis of a side-chain-to-side-chain cyclized peptide, the linear sequence can be assembled using standard Fmoc chemistry. The synthesis can then be paused for the automated removal of two orthogonal side-chain protecting groups, such as an allyl group on a serine and an allyloxycarbonyl (Alloc) group on a lysine (B10760008), followed by on-resin cyclization. researchgate.netbiotage.com

The Guibe method, which utilizes Pd(PPh₃)₄ and PhSiH₃ in DCM, has proven to be an efficient and reliable method for automated allyl deprotection on-resin. researchgate.net These automated protocols have demonstrated success in preparing not only small cyclic peptides but also longer and more complex structures, showcasing the robustness and versatility of the allyl protection strategy in modern peptide synthesis. researchgate.net

Applications of Fmoc Ser Allyl Oh in Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Ser(allyl)-OH is particularly well-suited for SPPS, a technique that has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support. chemimpex.com The use of allyl protecting groups, in general, is favored in SPPS as they can enhance the solvation properties of the resin-bound peptide, contributing to more efficient synthesis. google.com

Integration into Standard Fmoc-SPPS Protocols

The integration of this compound into standard Fmoc-SPPS protocols is a streamlined process. chemimpex.com The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS, where the temporary Fmoc group is removed with a mild base, typically piperidine (B6355638), and the more permanent acid-labile side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). nih.govresearchgate.net

The allyl group on the serine side-chain of this compound is stable to the basic conditions used for Fmoc group removal and the acidic conditions for final cleavage, making it an orthogonal protecting group within this strategy. google.com This orthogonality is a key advantage, allowing for the selective deprotection of the allyl group at a specific point during the synthesis to perform side-chain modifications without affecting other parts of the peptide. sigmaaldrich.com

The general steps for incorporating this compound into an Fmoc-SPPS workflow are as follows:

Resin Swelling: The solid support, often a resin like Rink amide, is swollen in a suitable solvent such as N,N-dimethylformamide (DMF). researchgate.net

Fmoc Deprotection: The Fmoc group of the preceding amino acid on the resin is removed using a solution of 20% piperidine in DMF. rsc.orgrsc.org

Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) and then coupled to the free amine on the resin-bound peptide. rsc.org

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Chain Elongation: These deprotection and coupling steps are repeated for subsequent amino acids in the desired sequence.

This process allows for the precise placement of the allyl-protected serine residue within the peptide chain. The stability of the allyl group under these standard conditions ensures the integrity of the side-chain until its selective removal is desired.

Strategies for Incorporating this compound into Diverse Peptide Sequences

The true utility of this compound lies in the strategic incorporation of the allyl-protected serine into peptide sequences to enable the synthesis of complex and modified peptides. The allyl group can be selectively removed on the solid phase using palladium(0)-catalyzed reactions, a process that is orthogonal to both Fmoc and tBu deprotection. acs.org This opens up avenues for various synthetic manipulations.

One key strategy involves the on-resin modification of the serine side-chain. After the peptide chain has been assembled to the desired length, the allyl group on a specific serine residue can be cleaved. The newly exposed hydroxyl group can then be modified, for instance, by phosphorylation or, more commonly, glycosylation. acs.org This approach allows for the site-specific introduction of post-translational modifications, which are crucial for the biological function of many peptides and proteins.

Another important application is in the synthesis of cyclic peptides. By incorporating this compound and another amino acid with a similarly removable side-chain protecting group (e.g., Fmoc-Asp-OAll), a side-chain to side-chain cyclization can be performed on the solid support after selective deprotection.

Furthermore, this compound can be employed in segment ligation strategies. A protected peptide fragment containing an allyl-protected serine can be synthesized and then, after selective deprotection, coupled to another peptide segment. This is particularly useful for the synthesis of very long peptides or proteins.

The following table summarizes the key characteristics and applications of this compound in SPPS:

| Feature | Description | Relevance in SPPS |

| Fmoc Nα-protection | Allows for temporary protection of the alpha-amino group, removable with mild base (e.g., piperidine). | Standard for iterative peptide chain elongation in Fmoc-SPPS. nih.gov |

| Allyl O-protection | Protects the hydroxyl side-chain of serine; removable under specific, mild conditions (Pd(0) catalysis). google.com | Enables orthogonal deprotection for site-specific side-chain modification on the solid support. acs.org |

| Orthogonality | The allyl group is stable to the reagents used for Fmoc and tBu group removal. google.com | Crucial for the synthesis of complex peptides with post-translational modifications or cyclic structures. |

| Solubility | Allyl-protected peptides can exhibit favorable swelling properties on the solid support. google.com | Can lead to improved reaction kinetics and higher purity of the final peptide. |

Synthesis of Complex Peptides with Serine Modifications

The ability to selectively deprotect the serine side-chain makes this compound an invaluable tool for the synthesis of peptides with specific modifications at serine residues, most notably glycopeptides.

Glycopeptide Synthesis via Allyl-Protected Serine

Glycosylation, the attachment of sugar moieties to proteins and peptides, is a critical post-translational modification that influences protein folding, stability, and function. nih.govrsc.org The synthesis of homogeneous glycopeptides, where a specific glycan is attached to a defined amino acid residue, is a significant challenge in chemistry. This compound provides a powerful solution for the synthesis of O-linked glycopeptides, where the glycan is attached to the hydroxyl group of serine or threonine.

The post-synthetic strategy using this compound proceeds as follows:

The peptide chain is synthesized using standard Fmoc-SPPS, incorporating this compound at the desired glycosylation site.

Once the peptide is fully assembled, the allyl group is selectively removed from the serine side-chain using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. tandfonline.com

The now-free hydroxyl group on the resin-bound peptide is then glycosylated with a suitable activated sugar donor.

Finally, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

This approach has been successfully used to synthesize O-glycopeptides, including those containing the tumor-associated TN antigen. acs.org The mild conditions required for allyl group removal are generally compatible with the sensitive glycosidic bonds.

For the synthesis of large and complex glycopeptides, a combination of SPPS and segment ligation techniques is often employed. Native Chemical Ligation (NCL) is a powerful method that allows for the coupling of two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine.

This compound can play a role in the synthesis of the peptide segments required for NCL. For instance, a glycopeptide segment can be synthesized on a solid support using the post-synthetic glycosylation strategy described above. This segment can then be converted into a peptide thioester.

A silyl (B83357) linker-based approach has been described for the solid-phase synthesis of Fmoc-glycopeptide thioesters. tandfonline.com In this method, Fmoc-Ser-OAll is attached to the resin via a silyl ether linker. After peptide chain elongation and glycosylation, the C-terminal allyl ester is deprotected and converted to a thioester. This glycopeptide thioester can then be used in a subsequent NCL reaction to assemble a larger glycoprotein. tandfonline.com This strategy demonstrates the versatility of the allyl protecting group in concert with other advanced synthetic methodologies.

The following table outlines the advantages of using this compound in glycopeptide synthesis:

| Advantage | Description |

| Convergent Approach | Glycosylation is performed after peptide synthesis, preserving the valuable glycan donor. uu.nl |

| Site-Specificity | Allows for the precise placement of the glycan at a predetermined serine residue. |

| Compatibility | The mild conditions for allyl deprotection are compatible with sensitive glycosidic linkages. |

| Flexibility | Enables the synthesis of glycopeptide segments for use in ligation strategies to build larger glycoproteins. tandfonline.com |

Post-Synthetic Glycosylation Strategies

Phosphopeptide Synthesis Facilitated by Allyl Chemistry

The synthesis of phosphopeptides, which are essential for studying cellular regulation and signal transduction, can be challenging. nih.govcsic.es Two primary methods are employed: the "building block" approach, where a pre-phosphorylated amino acid is incorporated during synthesis, and the "post-synthetic" or "global" phosphorylation approach, where the peptide is assembled first and then specific residues are phosphorylated. csic.esnih.gov The use of this compound is particularly advantageous in facilitating both strategies.

The post-synthetic, on-resin phosphorylation strategy allows for the creation of peptides with selectively phosphorylated serine residues. nih.gov In this method, this compound is incorporated into the desired position during standard Fmoc-based SPPS. The other amino acids typically have their side chains protected by acid-labile groups (like tBu). nih.gov

Once the full peptide chain is assembled, the allyl protecting group on the serine side-chain is selectively removed while the peptide remains attached to the solid support. thieme-connect.de This deprotection is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger. thermofisher.comnih.gov Common scavengers include phenylsilane (B129415) (PhSiH₃), morpholine, or N-methylmorpholine (NMM). thermofisher.comnih.gov The reaction proceeds under neutral and mild conditions, ensuring the stability of the peptide and other protecting groups. google.com

With the serine hydroxyl group selectively exposed, phosphorylation is carried out directly on the resin-bound peptide. nih.gov This is often done using phosphoramidite (B1245037) reagents, such as dibenzyl N,N-diisopropylphosphoramidite, followed by an oxidation step. thieme-connect.de Alternatively, reagents like dibenzylphosphochloridate can be used. nih.gov This global phosphorylation strategy avoids issues associated with coupling sterically hindered and charged phosphoserine building blocks, especially in sequences with multiple phosphorylation sites. rsc.org

| Catalyst | Scavenger | Solvent System | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (B109758) (DCM) | nih.gov |

| Pd(PPh₃)₄ | N-Methylmorpholine (NMM) & Acetic Acid (HOAc) | Chloroform (B151607) (CHCl₃) | thermofisher.comgoogle.com |

| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (B95107) (THF) | thermofisher.com |

The alternative to on-resin phosphorylation is the "building block" strategy, which is often preferred to avoid potential side reactions during post-synthetic modification. csic.es This approach involves synthesizing a protected phosphoserine derivative first and then incorporating it into the peptide chain like any other amino acid. nih.gov this compound serves as an excellent precursor for the synthesis of these building blocks. thieme-connect.decapes.gov.br

A common and highly effective building block is Fmoc-Ser[PO(OBzl)OH]-OH, which contains a monobenzyl-protected phosphate (B84403). google.com The synthesis of this building block can start from this compound. capes.gov.br The process typically involves:

Phosphorylation of the allyl-protected serine derivative, for example, using a dibenzyl phosphoramidite reagent followed by oxidation to create a dibenzyl phosphotriester. thieme-connect.de

Selective removal of the allyl ester at the C-terminus via Pd(0)-catalyzed reaction. thieme-connect.de

Selective cleavage of one of the benzyl (B1604629) groups from the phosphate, often using sodium iodide (NaI), to yield the desired phosphodiester building block. capes.gov.br

The resulting Fmoc-Ser[PO(OBzl)OH]-OH is then used in standard Fmoc-SPPS. rsc.org While this method significantly reduces the risk of β-elimination—a common side reaction where the phosphate group is lost under basic Fmoc deprotection conditions—it is not entirely suppressed, particularly for phosphoserine. rsc.orgresearchgate.net Nevertheless, the use of monobenzyl-protected building blocks has become a cornerstone of modern phosphopeptide synthesis due to the higher purity of the crude products compared to those synthesized with phosphotriesters. rsc.org

Strategies for Serine Phosphorylation on Resin

Cyclized and Branched Peptide Architectures

The creation of peptides with constrained geometries, such as cyclic or branched structures, is a key strategy for enhancing biological activity, stability, and receptor affinity. google.comnih.gov The synthesis of these complex architectures relies on orthogonal protecting group strategies, where different classes of protecting groups can be removed independently. thermofisher.com The allyl group of this compound provides a third dimension of orthogonality in addition to the base-labile Fmoc group and acid-labile tBu groups. google.comthermofisher.com

For peptide cyclization, a linear peptide is first assembled on a solid support using this compound and another amino acid with a side chain suitable for cyclization, such as Fmoc-Asp(OAll)-OH or Fmoc-Lys(Alloc)-OH. thermofisher.comnih.gov After assembling the linear sequence, the allyl-based protecting groups on the side chains can be removed simultaneously using a palladium catalyst, leaving all other protecting groups intact. thermofisher.comnih.gov The newly deprotected side chains—for instance, the hydroxyl of serine and the carboxyl of aspartic acid—can then be reacted together on-resin to form a lactone (ester) bridge, cyclizing the peptide. nih.gov Microwave-assisted deprotection methods have been developed to accelerate this step. nih.govresearchgate.net

Similarly, for branched peptides, the allyl group on a serine residue within the main peptide chain can be selectively removed on-resin. thermofisher.com The exposed hydroxyl group then serves as an attachment point for the synthesis of a second, branching peptide chain. This allows for the precise construction of complex structures like multiple antigenic peptides (MAPs). google.com

Chemical Ligation and Bioconjugation Strategies

The allyl group is not just a protecting group; it is a versatile chemical handle that enables site-specific modification of peptides for chemical ligation and bioconjugation. chemimpex.com These modifications are crucial for developing peptide-based diagnostics, targeted therapeutics, and tools for chemical biology. chemimpex.com

The ability to selectively deprotect the allyl group on a serine residue within a fully assembled and otherwise protected peptide is the key to its use in site-specific derivatization. universiteitleiden.nl After the peptide chain is synthesized using this compound, the resin-bound peptide is treated with a palladium(0) catalyst to cleave the allyl ether, exposing a unique hydroxyl group. nih.govuniversiteitleiden.nl

This single, reactive hydroxyl group can then be targeted with a wide array of chemical reagents to introduce specific functionalities. Because the reaction occurs at a defined position, it avoids the heterogeneity that can result from modifying peptides with multiple reactive sites (e.g., several lysine (B10760008) residues). The mildness of the allyl deprotection conditions ensures that the peptide's integrity and any other sensitive modifications are preserved. google.com This method provides a powerful tool for creating precisely engineered peptides where a specific function is installed at a specific location. universiteitleiden.nl

The site-specific derivatization of the serine side chain opens the door to a multitude of applications in targeted systems. By conjugating specific molecules to the peptide, its function can be greatly enhanced. chemimpex.com

Examples of moieties that can be attached include:

Fluorescent Dyes: Attaching a fluorophore allows the peptide to be used as a probe for molecular imaging or in fluorescence-based assays. chemimpex.com

Affinity Tags: Molecules like biotin (B1667282) can be conjugated to the peptide, enabling its purification or detection via streptavidin-based techniques. nih.gov

Drug Molecules: Small-molecule drugs can be tethered to a targeting peptide. The peptide then acts as a delivery vehicle, concentrating the therapeutic agent at a specific site in the body, such as a tumor, thereby increasing efficacy and reducing side effects.

Chelating Agents: For applications in nuclear medicine, a chelating agent can be attached to the peptide to bind radioactive isotopes for use in positron emission tomography (PET) imaging or targeted radiotherapy. nih.gov

This strategy of using the deprotected allyl group as a conjugation point is fundamental to the construction of advanced, multifunctional peptide systems for a wide range of biomedical and research applications. chemimpex.comCurrent time information in Bangalore, IN.

Advanced Research Directions and Emerging Applications

Design of Peptide-Based Materials Utilizing Fmoc-Ser(allyl)-OH

The unique structure of this compound makes it a valuable building block for creating sophisticated peptide-based materials. The Fmoc group can drive self-assembly through π-π stacking, while the allyl side chain provides a site for specific chemical modifications.

Fmoc-amino acids and short Fmoc-peptides are well-known for their ability to self-assemble into ordered nanostructures, such as fibrils and ribbons, which can entrap water to form hydrogels. reading.ac.ukmdpi.com This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones and π-π stacking of the aromatic Fmoc groups. mdpi.com These hydrogels are of significant interest for applications in tissue engineering and drug delivery, as they can form three-dimensional scaffolds that support cell growth. nih.govcapes.gov.br

The incorporation of this compound into these peptide sequences adds a critical layer of functionality. While the self-assembly process may proceed via the established mechanisms for Fmoc-peptides, the resulting nanostructures are decorated with reactive allyl groups. These groups serve as handles for secondary cross-linking reactions, which can enhance the mechanical stability of the hydrogel. Furthermore, the allyl moiety allows for the covalent attachment of bioactive molecules, such as growth factors or cell-adhesion ligands (e.g., RGD sequences), directly onto the nanofiber scaffold after its formation. nih.govcapes.gov.br This post-assembly functionalization is a powerful tool for creating precisely tailored biomaterials.

The creation of biofunctional surfaces is crucial for medical implants, biosensors, and cell culture platforms. Peptides are ideal for surface modification due to their biocompatibility and specific recognition capabilities. The allyl group of serine residues incorporated into a peptide chain via this compound provides a robust anchor point for covalently grafting peptides onto various substrates.

This attachment can be achieved through several efficient and specific chemical reactions. For example, the allyl group can readily participate in thiol-ene "click" chemistry to bind peptides to thiol-modified surfaces. Another powerful approach is palladium-catalyzed chemistry, such as the Heck reaction, to couple the peptide to appropriately functionalized surfaces. This strategy allows for the creation of stable, oriented peptide coatings. Such biofunctional interfaces can be designed to promote specific cell adhesion, prevent non-specific protein adsorption, or act as the recognition element in a biosensor. google.com The use of plasma-polymerized allylamine (B125299) coatings on surfaces can also provide amine groups for further functionalization, highlighting the versatility of allyl and amine functionalities in surface science. researchgate.net

Hydrogels and Self-Assembling Nanostructures

Role in Chemical Biology and Proteomics Research

The unique reactivity of the allyl group makes this compound a key component in the synthesis of specialized peptides for studying complex biological systems.

This compound is instrumental in the synthesis of modified peptides and complex natural product analogues used to investigate biological processes. chemimpex.com A notable example is its use in the solid-phase synthesis of analogues of the lipopeptide antibiotics brevicidine and laterocidine. rsc.org In these syntheses, Fmoc-Ser-OAll was attached to a resin via its side-chain hydroxyl group, demonstrating a specific synthetic strategy enabled by this building block. rsc.org By creating variations of these natural products—for instance, by replacing an ester linkage with a more stable amide bond—researchers can study structure-activity relationships, probe mechanisms of antibiotic resistance, and develop new therapeutic leads with enhanced properties like improved hydrolytic stability. rsc.org The ability to create these subtle yet critical modifications is essential for dissecting the molecular basis of a peptide's biological function. chemimpex.com

Peptide-based probes are indispensable tools in chemical biology for detecting enzymes, imaging cellular processes, and identifying protein-protein interactions. The allyl side chain of serine, introduced using this compound, serves as an orthogonal chemical handle for bioconjugation. chemimpex.com This handle is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively modified later.

This orthogonality allows for the precise, site-specific attachment of reporter molecules such as fluorophores, quenchers, or affinity tags like biotin (B1667282). chemimpex.commdpi.com For example, after synthesizing a peptide with an allyl-serine residue, a fluorescent dye can be attached to the allyl group via a palladium-catalyzed reaction or thiol-ene chemistry. This creates a highly specific probe for use in fluorescence polarization assays, microscopy, or flow cytometry. Because the conjugation chemistry targets only the allyl group, the rest of the peptide, including its bioactive domains, remains unaltered, ensuring that the probe accurately reports on the biological event of interest. mdpi.com

| Application of Allyl Side Chain | Chemical Strategy | Potential Outcome |

| Hydrogel Cross-linking | Thiol-ene reaction, Metathesis | Enhanced mechanical stiffness and stability of the hydrogel scaffold. |

| Surface Immobilization | Palladium-catalyzed coupling, Thiol-ene | Creation of stable, biofunctional surfaces for implants or biosensors. google.com |

| Synthesis of Analogues | Orthogonal deprotection and modification | Probing structure-activity relationships of complex peptides. rsc.org |

| Bioprobe Development | Site-specific ligation of reporter tags | Fluorescent or biotinylated peptides for biological assays. chemimpex.commdpi.com |

Probing Biological Activities and Mechanisms of Action

Green Chemistry Approaches in this compound Synthesis and Deprotection

Modern peptide synthesis faces increasing pressure to adopt more environmentally sustainable practices. Research has focused on reducing the reliance on hazardous solvents, particularly N,N-dimethylformamide (DMF), which is traditionally used in large quantities during SPPS for coupling and washing steps. rsc.orgresearchgate.net

These green chemistry principles are directly applicable to syntheses involving this compound. The deprotection of the Fmoc group, typically achieved with piperidine (B6355638) in DMF, is a major source of solvent waste. rsc.org Researchers have identified several greener alternative solvents that are effective for this step. researchgate.net

| Solvent | Classification | Notes |

| N,N-Dimethylformamide (DMF) | Traditional (Hazardous) | Effective but reprotoxic and requires large volumes. publish.csiro.au |

| Tetrahydrofuran (B95107) (THF) | Greener Alternative | Can be used for both coupling and deprotection steps. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources, good replacement for THF and DMF. researchgate.net |

| γ-Valerolactone (GVL) | Greener Alternative | Biodegradable solvent derived from lignocellulosic biomass. researchgate.net |

| N-Butylpyrrolidone (NBP) | Greener Alternative | Less hazardous solvent for SPPS. researchgate.net |

Challenges and Methodological Considerations in Utilizing Fmoc Ser Allyl Oh

Potential Side Reactions during Synthesis and Deprotection

The chemical journey of a peptide chain incorporating Fmoc-Ser(allyl)-OH involves exposure to a variety of reagents and conditions, each presenting opportunities for unwanted side reactions. The primary concerns revolve around the stability of the allyl protecting group, the inherent reactivity of the serine backbone, and the potential for loss of stereochemical integrity during coupling.

The utility of the allyl group lies in its unique stability profile, which makes it orthogonal to the most common protecting groups used in Fmoc-based SPPS. altabioscience.com The allyl ether on the serine side chain is stable to the repetitive basic conditions required for Nα-Fmoc group removal, typically performed with piperidine (B6355638) in DMF. google.com It is also robust against the final, strongly acidic conditions used for cleaving the completed peptide from most resins and removing other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), such as treatment with trifluoroacetic acid (TFA). google.com

This orthogonality allows for the selective deprotection of the serine side chain while the peptide remains anchored to the solid support and other protecting groups remain intact. thermofisher.com Deprotection is achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer, commonly using a reagent system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃). google.comnih.gov

However, the allyl group is not entirely inert. A notable incompatibility exists with the use of hydrazine (B178648), which is often employed for the removal of Dde or ivDde protecting groups. The presence of diazine impurities in hydrazine can lead to the unintended reduction of the allyl group's double bond. This side reaction can be suppressed by adding allyl alcohol to the hydrazine reagent.

| Reagent/Condition | Purpose | Allyl Group Stability | Reference |

|---|---|---|---|

| 20% Piperidine in DMF | Fmoc deprotection | Stable | google.com |

| Trifluoroacetic Acid (TFA) | Resin cleavage / Side-chain deprotection (tBu, Boc) | Stable | google.com |

| Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Allyl deprotection | Labile (Cleaved) | google.comnih.gov |

| 2% Hydrazine in DMF | Dde/ivDde deprotection | Potentially Unstable (Reduction) |

Serine derivatives are susceptible to a base-catalyzed side reaction known as β-elimination. researchgate.net This reaction is particularly pronounced when the side-chain hydroxyl group is protected with a strong electron-withdrawing group, such as a phosphate (B84403) ester in phosphoserine synthesis. rsc.orgsigmaaldrich.com The reaction proceeds via the abstraction of the α-proton by a base, leading to the formation of a dehydroalanine (B155165) (Dha) intermediate and elimination of the side-chain protecting group. researchgate.net The resulting electrophilic double bond of the dehydroalanine residue can then be attacked by nucleophiles present in the reaction mixture, such as the piperidine used for Fmoc deprotection, to form a stable 3-(1-piperidinyl)alanine adduct. rsc.orgiris-biotech.de

While the allyl ether of this compound is less electron-withdrawing than a phosphate ester, the potential for β-elimination under the basic conditions of repeated Fmoc deprotection cycles still exists. This risk is highest for serine residues located at the N-terminus of a peptide, where the α-proton is most accessible. rsc.orgresearchgate.net The formation of dehydroalanine and subsequent piperidinyl adducts leads to impurities that are often difficult to separate from the desired peptide product. rsc.org Studies on phosphoserine peptides have shown that this side reaction can be suppressed by replacing piperidine with bulkier or alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cyclohexylamine (B46788) for the critical deprotection step. rsc.orgresearchgate.net

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization (or epimerization for non-symmetric amino acids) can occur during the carboxyl group activation step required for amide bond formation. nih.gov The α-proton of the activated amino acid becomes acidic and can be abstracted, particularly in the presence of a base, leading to a loss of chiral purity. mdpi.com

Serine derivatives are known to be susceptible to racemization. mdpi.com The extent of this side reaction is highly dependent on the coupling method, the type of base used, and the pre-activation time. nih.govmdpi.com For instance, coupling methods that use carbodiimides in the presence of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization. mdpi.com Conversely, the use of strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or extended pre-activation times can increase the risk of epimerization. nih.govmdpi.com Research comparing various coupling reagents for Fmoc-Ser(tBu)-OH, a structurally similar building block, has shown that while reagents like HATU and HBTU are highly efficient, they can lead to significant epimerization under basic conditions. mdpi.com In contrast, using DIC with an additive like HOAt in non-basic conditions can effectively eliminate epimerization, albeit sometimes at the cost of slower reaction rates. mdpi.com

| Coupling Reagent | Base | Relative Racemization Risk | Reference |

|---|---|---|---|

| HATU / HBTU | DIPEA / NMM | High | mdpi.com |

| DEPBT | DIPEA | Low | bachem.com |

| DIC / HOAt | None | Very Low | mdpi.com |

| DIC / HOBt | None | Low | peptide.com |

Beta-Elimination Side Reactions in Serine Derivatives

Optimization of Reaction Conditions for High Purity and Yield in Complex Sequences

Achieving high purity and yield when using this compound, especially in the synthesis of long or "difficult" sequences, requires careful optimization of the entire SPPS protocol. Difficult sequences, often rich in hydrophobic or β-branched amino acids, are prone to inter- or intra-chain aggregation on the solid support. frontiersin.org This aggregation can hinder solvent and reagent access to the growing peptide chain, leading to incomplete reactions, including failed couplings and incomplete Fmoc deprotection. frontiersin.org

To mitigate these issues, several strategies can be employed. The choice of solvent is critical; highly polar solvents like N-methylpyrrolidone (NMP) or mixtures containing dimethyl sulfoxide (B87167) (DMSO) can improve resin swelling and disrupt secondary structures, enhancing reaction efficiency. frontiersin.org For the crucial allyl deprotection step, traditional room-temperature methods can be long and reagent-intensive. nih.gov The development of microwave-assisted deprotection protocols has been shown to dramatically reduce reaction times (e.g., to two 5-minute cycles) and reagent consumption, allowing for the rapid and efficient removal of the allyl group with high purity before the palladium catalyst can be poisoned by oxidation. nih.gov

Furthermore, to minimize the side reactions discussed previously, coupling reagent selection must be deliberate. For instance, to control racemization, using a combination like DIC/HOAt is preferable to base-mediated activation with HATU, especially for the serine residue itself. mdpi.com If β-elimination is a concern, a temporary switch from piperidine to a base like DBU or cyclohexylamine for the deprotection step immediately following the incorporation of this compound can be beneficial. rsc.orgresearchgate.net

Conclusion and Future Perspectives

Summary of Key Advancements and Contributions of Fmoc-Ser(allyl)-OH to Peptide Chemistry

The introduction of N-α-Fmoc-O-allyl-L-serine, or this compound, has provided a significant tool for peptide chemists, primarily through the strategic use of the allyl protecting group for the serine hydroxyl function. A key contribution is its role in orthogonal protection strategies, particularly within fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). google.comiris-biotech.de The allyl group is stable under the basic conditions used to remove the N-terminal Fmoc group (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin and removal of other side-chain protecting groups like tert-butyl (tBu). google.comiris-biotech.de This orthogonality is a cornerstone of modern peptide synthesis, allowing for selective deprotection and modification of specific residues within a growing peptide chain. google.com

A major advancement enabled by this compound is the on-resin synthesis of complex peptide architectures. The selective removal of the allyl group, typically achieved using a soluble palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger, unmasks the serine hydroxyl group while the peptide remains attached to the solid support. google.comresearchgate.net This allows for site-specific modifications, including:

Glycosylation: The revealed hydroxyl group can serve as an attachment point for carbohydrate moieties, enabling the synthesis of O-linked glycopeptides. chemrxiv.org These structures are crucial for studying the roles of post-translational modifications (PTMs) in protein function and disease. nih.gov

Phosphorylation: While other specialized building blocks exist, the free hydroxyl can be chemically phosphorylated on-resin.

Cyclization and Branching: The deprotected serine side chain can be used as a handle for intramolecular cyclization, forming lactone rings, or for creating branched peptides by initiating a new peptide chain from the side chain. google.comgoogle.com

Furthermore, the development of refined deprotection methods, such as the use of amine-borane complexes as allyl scavengers, has made the removal of the allyl group faster and cleaner, minimizing side reactions. rsc.orgrsc.org this compound serves as a versatile building block that enhances the synthetic accessibility of complex and modified peptides, which are invaluable in drug development, protein engineering, and the study of biological processes. chemimpex.com

Future Research Avenues and Untapped Potential in Chemical Synthesis

While this compound is well-established, its full potential in chemical synthesis remains an active area of exploration. Future research is likely to focus on expanding its applications and refining the associated methodologies.

One promising avenue is the development of novel bioconjugation techniques. The allyl group's unique reactivity can be exploited for chemoselective ligation reactions beyond traditional peptide chemistry. chemimpex.com Research into new palladium-catalyzed cross-coupling reactions or olefin metathesis on resin-bound peptides containing an allyl-protected serine could allow for the direct attachment of fluorescent probes, imaging agents, or drug payloads. This would provide a streamlined route to creating sophisticated diagnostic and therapeutic agents. chemimpex.com

There is also untapped potential in the synthesis of multi-phosphorylated peptides and other densely modified structures. While building blocks with pre-installed phosphate (B84403) groups are common, strategies involving the sequential deprotection of allyl groups on multiple serine residues could offer a new level of control for creating specific phosphorylation patterns. rsc.org Overcoming challenges such as the efficiency of multiple on-resin deprotection and modification steps is a key research goal. The development of more robust and orthogonal "safety-catch" protecting groups, inspired by the principles of allyl chemistry, could further expand the synthetic toolbox. iris-biotech.de

Further research into the synthesis of macrocyclic peptides using this compound as a linchpin is also warranted. nih.govrsc.org While its use in forming lactone rings is known, its application in more complex multi-cyclic structures or in combination with other orthogonal protecting groups for sequential cyclizations is an area ripe for investigation. For instance, combining allyl protection on serine with other systems like ivDde on lysine (B10760008) could allow for the stepwise, regioselective formation of multiple cyclic bridges within a single peptide. sigmaaldrich.com

| Research Avenue | Potential Application | Key Challenge |

| Advanced Bioconjugation | Site-specific labeling with probes, drugs, or biomolecules. chemimpex.com | Developing new, highly efficient, and mild on-resin coupling reactions. |

| Complex PTM Synthesis | Creating specific, defined patterns of multiple phosphorylations or glycosylations. | Ensuring high efficiency and avoiding side reactions during multiple deprotection/modification cycles. rsc.org |

| Novel Macrocyclization | Synthesis of bicyclic or conformationally constrained peptides for drug discovery. | Achieving regioselective cyclization and maintaining peptide integrity during multiple steps. rsc.org |

Broader Impact on Advanced Peptide Engineering and Design

The capabilities afforded by this compound have a substantial impact on the broader fields of peptide and protein engineering. The ability to precisely introduce modifications allows researchers to design peptides with tailored properties, moving beyond the 20 canonical amino acids to create molecules with enhanced stability, novel functions, and improved therapeutic profiles. chemimpex.com

In protein engineering , incorporating this compound into a synthetic protein or domain allows for the creation of semi-synthetic proteins with site-specific modifications that are difficult or impossible to achieve through recombinant DNA technology alone. chemimpex.com This is particularly relevant for studying post-translational modifications. By synthesizing peptide fragments containing, for example, a specific glycosylation pattern on a serine residue and then ligating them to a larger recombinantly expressed protein, researchers can dissect the precise functional role of that single modification. nih.gov

In drug discovery and development , this building block is instrumental. The design of peptide-based drugs often requires modifications to improve their pharmacokinetic properties, such as resistance to proteolytic degradation or increased half-life. Cyclization, often facilitated by side-chain deprotection of residues like allyl-protected serine, is a common and effective strategy to achieve this. google.comchemimpex.com Furthermore, the allyl handle enables the creation of sophisticated peptide-drug conjugates, where a cytotoxic agent is attached to a targeting peptide, a strategy of growing importance in oncology. chemimpex.com

The access to structurally complex peptides also fuels fundamental research in chemical biology . Synthesizing peptides with specific folds, branches, or modifications allows for the creation of precise tools to probe protein-protein interactions, enzyme mechanisms, and signaling pathways. chemimpex.comrsc.org The insights gained from these studies are critical for understanding disease pathogenesis and identifying new therapeutic targets. Ultimately, the orthogonal chemistry enabled by this compound is a key technology that empowers the rational design of next-generation peptides for a wide array of biomedical and biotechnological applications.

Q & A

Q. Basic Research Focus

- HPLC with chiral columns : Resolve enantiomers and calculate D/(D+L) ratios. For example, Fmoc-Ser(t-Bu)-OH and its amidation products were resolved at retention times of 9.0 and 10.2 minutes, respectively .

- LC-HRMS : Confirm structural integrity and detect trace epimerization products (e.g., in NBP/EtOAc solvent systems) .

- Kinetic profiling : Plot isomerization rates over time to identify stabilization thresholds (e.g., Fmoc-Ser(Ac3GalNAc)-OH stabilizes within 3 hours) .

How do the steric and electronic properties of this compound’s protecting group influence coupling efficiency compared to derivatives like Fmoc-Ser(tBu)-OH?

Q. Advanced Research Focus

- Steric effects : The allyl group offers moderate steric hindrance, balancing coupling efficiency and epimerization. In contrast, Fmoc-Ser(tBu)-OH’s bulkier tBu group reduces coupling rates but enhances stability against base-mediated racemization .

- Electronic effects : Allyl’s electron-donating nature may stabilize intermediates during activation, whereas Trt groups (in Fmoc-Ser(Trt)-OH) exhibit slower isomerization due to stronger steric shielding .

- Comparative data : Fmoc-Ser(Trt)-OH showed slower isomerization (D/(D+L) ~10% after 5 hours) compared to glycosylated derivatives (up to 25% within 2 hours) .

What experimental strategies can resolve contradictions in reported epimerization rates for this compound across different studies?

Q. Advanced Research Focus

- Standardize reaction conditions : Variability in solvents (DMF vs. NMP), bases (DIEA vs. Oxyma), and temperatures can skew results. Replicate studies using identical protocols .

- Cross-validate analytical methods : Compare HPLC, LC-MS, and circular dichroism data to confirm isomerization trends .

- Contextualize glycopeptide data : Glycosylated Ser derivatives (e.g., Fmoc-Ser(Ac3GalNAc)-OH) may exhibit higher isomerization due to glycan-induced steric strain, unlike non-glycosylated analogs .

How does the choice of coupling reagent impact side reactions in this compound-mediated glycopeptide synthesis?

Q. Advanced Research Focus

- DIC/Oxyma : Minimizes cyanogenic byproducts (e.g., HCN) and improves coupling yields. For example, Fmoc-Ser(t-Bu)-OH amidation with DIC/Oxyma achieved >95% conversion .

- Avoid guanidinium reagents : Uronium salts (e.g., HATU) can lead to undesired guanidinylation or esterification side products, as observed in Tyr-OMe coupling studies .

- Monitor byproducts : Use LC-HRMS to detect adducts (e.g., m/z 660.14 for uronium-Tyr derivatives) and adjust reagent stoichiometry .

What are the best practices for integrating this compound into glycopeptide synthesis workflows?

Q. Basic Research Focus

- Stepwise glycosylation : Attach glycans post-SPPS using orthogonal protecting groups (e.g., Ac3GalNAc) to avoid steric clashes during elongation .

- Resin selection : Use acid-labile resins (e.g., Wang resin) compatible with allyl deprotection under mild Pd(0) conditions .

- Deprotection optimization : For Thp-protected Ser derivatives, employ pH 4.8 aqueous hydrolysis to cleave acetals without damaging the peptide backbone .

How can researchers design experiments to compare the stability of this compound with other Ser derivatives under acidic/basic conditions?

Q. Advanced Research Focus

- Hydrolysis assays : Incubate derivatives (e.g., Fmoc-Ser(Thp)-OH vs. This compound) at pH 4.8 and monitor cleavage via HPLC. Fmoc-Ser(Thp)-OH degrades faster than Cys(Thp) derivatives .

- Thermal stability profiling : Use TGA/DSC to assess decomposition temperatures and identify stable derivatives for long-term storage .

- Comparative kinetics : Plot isomerization rates (D/(D+L) vs. time) for this compound, Trt-, and tBu-protected analogs under identical conditions .

What role does this compound play in the synthesis of self-assembling peptide nanostructures?

Q. Advanced Research Focus

- Backbone flexibility : The allyl group introduces conformational flexibility, enabling β-sheet or helical motifs critical for self-assembly .

- Phosphorylation compatibility : Derivatives like Fmoc-Ser(HPO3Bzl)-OH can modulate electrostatic interactions in nanostructures .

- Case study : Fmoc-Ser(tBu)-OH facilitated morpholine-3-carboxylic acid derivatives’ synthesis, demonstrating its utility in creating rigid scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.